molecular formula C21H26N2O4S B2516431 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide CAS No. 922023-95-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide

Cat. No.: B2516431
CAS No.: 922023-95-8
M. Wt: 402.51
InChI Key: FFJHYFFZRYNMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a benzoxazepin-derived sulfonamide compound characterized by a seven-membered oxazepine ring fused to a benzene moiety. The core structure features a 5-ethyl group, 3,3-dimethyl substituents, and a 4-oxo functional group. The sulfonamide moiety is attached at the 7-position of the benzoxazepin scaffold, with a 2-phenylethane group contributing to its unique physicochemical profile.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-23-18-14-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)13-12-16-8-6-5-7-9-16/h5-11,14,22H,4,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJHYFFZRYNMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacology and biochemistry.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.51 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound has highlighted several key areas:

1. Anticancer Activity

Studies have indicated that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer properties. For instance, related benzoxazepine derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Squalene Synthase : Compounds with similar structures have demonstrated potent inhibitory effects on squalene synthase, an enzyme crucial for cholesterol biosynthesis. For example, some derivatives showed IC50 values in the nanomolar range .
EnzymeIC50 (nM)
Squalene Synthase45 - 170

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with protein synthesis.

Case Studies

Several case studies have explored the biological effects of similar compounds:

Case Study 1: Antitumor Activity

In a study published in MDPI, a series of benzoxazepine derivatives were synthesized and tested against cancer cell lines. The most active compounds showed a significant reduction in cell viability at low concentrations (IC50 values ranging from 0.54 to 3.12 µM), highlighting the potential of these compounds as anticancer agents .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of farnesyl diphosphate synthase using similar compounds. The results indicated that certain derivatives could inhibit this enzyme effectively, leading to decreased cholesterol levels in treated models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the benzoxazepin core but differ in sulfonamide substituents, enabling a comparative analysis of structural and molecular properties:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Sulfonamide Molecular Formula Molecular Weight (g/mol) Key Features Reference
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide 2-Phenylethane C₂₃H₂₈N₂O₄S* 428.5* Bulky aromatic substituent; potential lipophilicity Target
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide 2,4-Dimethoxybenzene C₂₄H₃₂N₂O₆S 476.6 Electron-rich methoxy groups; increased polarity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide 4-Fluoro-3-methylbenzene C₂₀H₂₃FN₂O₄S 406.5 Fluorine atom enhances metabolic stability; compact substituent
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide 3-Methyl-4-propoxybenzene C₂₃H₃₀N₂O₅S 446.6 Propoxy group introduces steric bulk; moderate hydrophobicity

*Calculated based on molecular formula.

Key Structural Differences and Implications

Substituent Bulk and Lipophilicity :

  • The target compound’s 2-phenylethane group (C₆H₅-CH₂-CH₂-) likely confers higher lipophilicity compared to the smaller 4-fluoro-3-methylbenzene substituent in . This may influence membrane permeability in biological systems.
  • The isopentyl chain in and propoxy group in introduce branching and alkoxy functionalities, respectively, which could modulate solubility and binding interactions.

Positional Isomerism :

  • The target compound is substituted at the 7-position of the benzoxazepin core, whereas analogs in and feature substitutions at the 8-position. This positional variation may affect spatial orientation in target binding sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.